4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
CAS No.: 344-29-6
Cat. No.: VC1970380
Molecular Formula: C7H4F4N2O2
Molecular Weight: 224.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344-29-6 |
---|---|
Molecular Formula | C7H4F4N2O2 |
Molecular Weight | 224.11 g/mol |
IUPAC Name | 4-fluoro-2-nitro-6-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 |
Standard InChI Key | XOQNQGVENLOUBD-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F |
Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Physical Properties
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline (CAS: 344-29-6) is characterized by a complex molecular architecture featuring multiple functional groups strategically positioned on an aromatic ring. The compound contains an aniline moiety (NH2 group), a nitro group (NO2), a trifluoromethyl group (CF3), and a fluorine atom, all attached to a benzene ring in a specific arrangement that contributes to its unique chemical behavior .
The basic structural and physical properties of this compound are summarized in Table 1:
The compound's canonical SMILES notation is C1=C(C=C(C(=C1C(F)(F)F)N)N+[O-])F, and its InChI code is InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 . These identifiers uniquely define the chemical structure and are essential for database searches and computational chemistry studies.
The presence of both electron-withdrawing groups (nitro and trifluoromethyl) significantly influences the compound's electronic distribution, reactivity, and physical properties such as solubility and melting point . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes, which is relevant for biological applications.
Synthesis and Preparation Methods
Laboratory Synthesis
The primary synthetic route to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-fluoro-2-(trifluoromethyl)aniline. This precursor (CAS: 393-39-5) is commercially available and serves as the starting material for introducing the nitro group at the desired position .
The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating mixture. The reaction conditions are carefully controlled, particularly the temperature, which is maintained at low levels to ensure selective nitration and prevent the formation of undesired by-products.
The general reaction scheme can be represented as:
4-Fluoro-2-(trifluoromethyl)aniline + HNO3/H2SO4 → 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
The reaction mechanism involves an electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the electrophile that attacks the aromatic ring, preferentially at the position ortho to the amino group.
Industrial Production
For industrial-scale production, the synthetic approach is similar but optimized for larger quantities. The reaction parameters, including temperature, reaction time, and reagent ratios, are carefully controlled to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and reproducibility of the nitration process.
The purification typically involves extraction, washing to remove acid residues, and recrystallization to achieve the desired purity level. Industrial processes may also incorporate advanced separation techniques to isolate the target compound from reaction by-products.
Chemical Reactivity and Transformations
The chemical behavior of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is largely determined by its functional groups, each contributing to specific reaction pathways. Understanding these reactivity patterns is crucial for utilizing this compound in synthetic applications.
Reduction Reactions
The nitro group in this compound can be reduced to an amino group using various reducing agents. A common method involves catalytic hydrogenation using hydrogen gas in the presence of palladium on carbon catalyst, typically with ethanol as the solvent .
Reduction reaction:
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline + 3H2 → 4-Fluoro-2-amino-6-(trifluoromethyl)aniline
Applications in Research and Industry
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline serves as a valuable building block in various fields of chemistry and has potential applications across multiple industries.
Synthetic Organic Chemistry
Comparison with Structurally Related Compounds
To better understand the unique characteristics of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, it is instructive to compare it with structurally related compounds. This comparison highlights the influence of functional group positioning on chemical properties and reactivity.
Table 3: Comparison of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline with Related Compounds
The specific arrangement of functional groups in 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline confers distinct chemical properties and reactivity patterns that differentiate it from these related compounds. The positioning of substituents affects electronic distribution, steric interactions, and consequently, the compound's behavior in various chemical transformations.
Specification | Typical Value | Source |
---|---|---|
Purity | 95-98% (minimum) | |
Form | Solid | |
Color | Yellow to brown | |
Analytical Method | HPLC | |
Structure Confirmation | 1H NMR Spectrum |
High-purity grades (98% or higher) are available for applications requiring maximum purity, while standard grades (95% minimum) may be suitable for general synthetic purposes .
Package Size | Approximate Price Range (EUR) | Source |
---|---|---|
100 mg | 25.00 | |
250 mg | 29.00 | |
1 g | 26.00-38.00 | |
5 g | 68.00-102.00 | |
25 g | 163.00-326.00 | |
100 g | 577.00 |
Prices may vary depending on the supplier, purity level, and quantity ordered. Bulk pricing is typically available for larger quantities required for industrial applications .
Analytical Characterization
The identification and quality assessment of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline rely on various analytical techniques that provide information about its structure, purity, and physical properties.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. The 1H NMR spectrum of the compound shows characteristic signals for the aromatic protons and the amine protons, with patterns reflecting the substitution pattern on the benzene ring .
Other spectroscopic methods that may be employed include:
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Infrared (IR) spectroscopy: Identifies functional groups such as -NH2, -NO2, and C-F bonds
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Mass spectrometry: Confirms molecular weight and fragmentation pattern
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UV-Visible spectroscopy: Characterizes electronic transitions associated with the aromatic system and its substituents
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline. A typical analysis might report a purity of 96.49%, as seen in one certificate of analysis .
Gas Chromatography (GC) may also be employed, especially when coupled with mass spectrometry (GC-MS) for simultaneous identification and quantification.
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